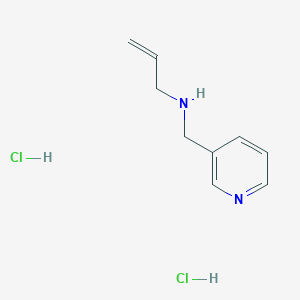

![molecular formula C12H16ClFN2 B6362670 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240566-53-3](/img/structure/B6362670.png)

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

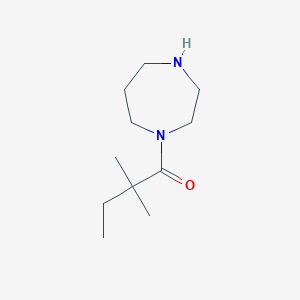

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are widely used in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in reactions involving their nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and chlorine can affect the compound’s reactivity .Applications De Recherche Scientifique

Inhibition of Tyrosinase

The compound has been used in the development of inhibitors for tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The 3-chloro-4-fluorophenyl motif has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the tyrosinase catalytic site .

Pharmaceutical Applications

The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical applications . The compound’s structural feature improves the inhibition of tyrosinase, which could be beneficial in the development of drugs for skin pigmentation disorders and neurodegenerative diseases .

Cosmetic Applications

Given its potential to inhibit tyrosinase, the compound could also find applications in the cosmetic industry. By controlling melanin production, it could help in the development of products for skin lightening or to treat hyperpigmentation .

Neurodegenerative Disease Research

The compound’s potential role in inhibiting tyrosinase, which is implicated in neurodegenerative processes in Parkinson’s disease, makes it a valuable tool in neurodegenerative disease research .

Molecular Modelling

The compound has been used in molecular modelling studies to understand the mechanisms of tyrosinase inhibition . These studies can provide valuable insights into the design of more effective tyrosinase inhibitors .

Synthetic Chemistry

The compound’s unique structure, incorporating the 3-chloro-4-fluorophenyl motif, makes it a valuable tool in synthetic chemistry. It can serve as a building block in the synthesis of new compounds with potential biological activity .

Mécanisme D'action

Target of Action

It’s worth noting that many indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

The presence of the 3-chloro-4-fluorophenyl moiety has been shown to improve the inhibitory activity of certain compounds .

Biochemical Pathways

It’s worth noting that many indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQPLCLWDUYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

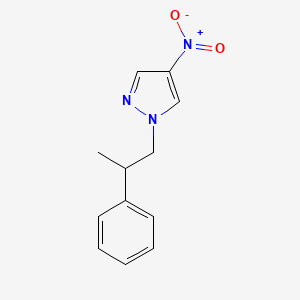

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

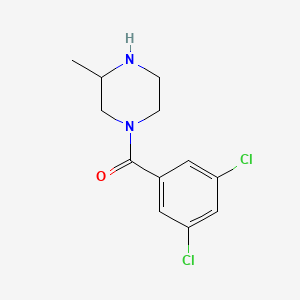

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

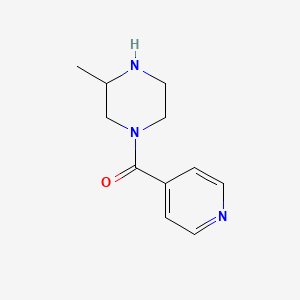

amine hydrochloride](/img/structure/B6362665.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)